Esterbut-3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125161-47-9 |
|---|---|
Molecular Formula |
C13H22O7 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
InChI |
InChI=1S/C13H22O7/c1-4-5-8(16)17-10-9(7(15)6-14)18-12-11(10)19-13(2,3)20-12/h7,9-12,14-15H,4-6H2,1-3H3/t7-,9-,10+,11-,12-/m1/s1 |
InChI Key |
WFVFQUPBGWFLMB-DVYMNCLGSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C |
Canonical SMILES |
CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |
Appearance |
Solid powder |
Other CAS No. |
125161-47-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose 3n-But 3n-butyrate esterbut-3 MAG-3BUT monoacetone glucose 3-butyrate monobut-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Esterbut-3: A Butyric Acid Prodrug for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterbut-3, with the chemical name 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. It is designed to overcome the pharmacological limitations of butyric acid, a short-chain fatty acid with known anti-neoplastic properties. Butyric acid, a natural product of fiber fermentation in the colon, is a potent histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. However, its therapeutic application is hampered by a short half-life and rapid metabolism. This compound masks the active butyric acid molecule as an ester, improving its stability and facilitating its delivery to target cells, where it can be hydrolyzed to release the active compound. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential in cancer research and drug development.
Chemical Structure and Properties
This compound is a monosaccharide derivative characterized by a butyryl group esterified at the C-3 position of a 1,2-O-isopropylidene-protected α-D-glucofuranose. This structure confers increased lipophilicity compared to butyric acid, which is crucial for its prodrug function.
Chemical Identifiers:
-
IUPAC Name: [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-yl] butanoate
-
Synonyms: Monoacetone glucose 3-butyrate, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
-
Molecular Formula: C₁₃H₂₂O₇
-
CAS Number: 125161-47-9
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 290.31 g/mol | PubChem CID: 130381 |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO, methanol, DMF, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from related compounds |
| pKa | Not available | - |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a specific public repository of the spectra for this compound is not available, the expected spectral features are outlined below based on its chemical structure.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene protecting group, and the butyryl ester moiety.
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, with distinct signals for each of the 13 carbon atoms in the molecule.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the ether and alcohol functionalities.
1.2.4. Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the butyryl group and components of the protected sugar.
Synthesis
The synthesis of this compound involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material can be prepared from D-glucose.
Experimental Protocol: Synthesis of 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Butyryl chloride or butyric anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add butyryl chloride (or butyric anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound acts as a prodrug, delivering butyric acid to cancer cells. The primary mechanism of action of butyric acid is the inhibition of histone deacetylases (HDACs).
Mechanism of Action: HDAC Inhibition
HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of genes that regulate key cellular processes.
The downstream effects of HDAC inhibition by butyrate in cancer cells include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, primarily at the G1/S phase transition.
-
Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways.
-
Cell Differentiation: Promotion of a more differentiated and less malignant phenotype in various cancer cell types.
Caption: Signaling pathway of this compound action.
Experimental Protocols for Biological Evaluation
Cell Differentiation Assay
Objective: To assess the ability of this compound to induce differentiation in a cancer cell line (e.g., Caco-2 for colon cancer).
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Alkaline phosphatase (ALP) activity assay kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Seed Caco-2 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 48-72 hours).
-
Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure the ALP activity in the lysates according to the manufacturer's protocol of the ALP activity assay kit.
-
Normalize the ALP activity to the total protein concentration. An increase in ALP activity is indicative of enterocytic differentiation.
In Vivo Anti-Tumor Activity Assay (Xenograft Model)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT-116 for colon cancer)
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in a biocompatible vehicle)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
Conclusion
This compound represents a promising prodrug strategy to harness the anti-cancer potential of butyric acid. Its chemical structure allows for improved stability and delivery of the active HDAC inhibitor to tumor cells. The provided methodologies for its synthesis and biological evaluation offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in a broader range of cancer models, both in vitro and in vivo. The development of such targeted prodrugs is a critical area of research in the ongoing effort to create more effective and less toxic cancer therapies.
References
- 1. The selectivty and anti-metastatic activity of oral bioavailable butyric acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Esterbut-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esterbut-3, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose or monoacetone glucose 3-butyrate (MAG-3but), is a synthetic prodrug of butyric acid.[1] This guide delineates the mechanism of action of this compound, focusing on its role as a stable delivery vehicle for butyric acid and the subsequent effects of butyric acid on cellular processes, particularly in the context of oncology. Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor. This compound is designed to overcome the pharmacological limitations of butyric acid, such as its short plasma half-life, by ensuring a more sustained release and prolonged biological activity.[1][2] The primary anti-neoplastic effects of this compound are mediated through the HDAC inhibitory activity of its active metabolite, butyric acid, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.
Introduction: The Rationale for this compound
Butyric acid is a natural product of anaerobic bacterial fermentation in the colon and is known to be a potent inhibitor of cancer cell growth and an inducer of cell differentiation. However, its therapeutic application is hampered by its rapid metabolism and short biological half-life. To address these limitations, this compound was synthesized as a more stable ester derivative. The covalent binding of butyric acid to a monosaccharide carrier, monoacetone glucose, allows for delayed degradation and a sustained release of the active butyric acid molecule, thereby enhancing its anti-tumor efficacy in vivo.[2]
Mechanism of Action
The mechanism of action of this compound can be understood as a two-stage process:
-
Stage 1: Hydrolysis and Release of Butyric Acid: Following administration, this compound is hydrolyzed by cellular esterases, releasing butyric acid and the monoacetone glucose carrier molecule. This enzymatic cleavage is the rate-limiting step that contributes to the prolonged biological effect of this compound compared to the direct administration of butyric acid salts.
-
Stage 2: Inhibition of Histone Deacetylases (HDACs) by Butyric Acid: The released butyric acid acts as a potent inhibitor of class I and II histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. By inhibiting HDACs, butyric acid leads to the accumulation of acetylated histones (hyperacetylation) in the chromatin.
The hyperacetylation of histones results in a more relaxed chromatin structure, which in turn allows for the transcription of previously silenced genes. One of the key target genes is the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.
Furthermore, the alteration in gene expression induced by HDAC inhibition triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to cancer cell inhibition.
Quantitative Data
The following table summarizes the available quantitative data on the biological effects of this compound (MAG-3but) and its active component, butyric acid.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound (MAG-3but) | HL-60 (Human myeloid leukemia) | Apoptosis Assay (Flow Cytometry) | 1 mM | 25 +/- 5% apoptotic cells after 6 days | [1] |
| Sodium Butyrate | HL-60 (Human myeloid leukemia) | Apoptosis Assay (Flow Cytometry) | 1 mM | 20 +/- 5% apoptotic cells after 6 days |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HL-60 (human promyelocytic leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound (MAG-3but) is dissolved in the culture medium to a final concentration of 1 mM. Cells are incubated with the drug for up to 6 days. Control cells are cultured in the absence of the drug.
Apoptosis Assay by DNA Fragmentation Analysis
This protocol is based on the findings that butyric acid and its monosaccharide ester induce DNA fragmentation, a hallmark of apoptosis.
-
Cell Harvesting: After treatment, collect 1-5 x 10^6 cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Incubation: Incubate the lysate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 20 minutes to separate fragmented DNA (in the supernatant) from intact chromatin (in the pellet).
-
DNA Precipitation: Precipitate the DNA from the supernatant by adding isopropanol and sodium chloride.
-
Electrophoresis: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer containing RNase A. Run the DNA on a 1.5% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: Step-by-step workflow for detecting apoptosis via DNA fragmentation.
Histone Deacetylase (HDAC) Activity Assay (General Protocol)
While a specific protocol for this compound was not detailed in the searched literature, a general fluorometric HDAC activity assay protocol is provided below, which would be suitable for confirming the mechanism of action of the released butyric acid.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and untreated control cells.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and an assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate by active HDACs.
-
Developer Addition: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in extracts from this compound-treated cells to that of untreated cells. A decrease in fluorescence indicates HDAC inhibition.
Conclusion
This compound serves as an effective prodrug for butyric acid, exhibiting a prolonged biological activity that is advantageous for therapeutic applications. Its mechanism of action is centered on the inhibition of histone deacetylases by the released butyric acid, which in turn modulates gene expression to induce cell cycle arrest and apoptosis in cancer cells. The data, though limited, supports the potential of this compound as an anti-neoplastic agent. Further research, including detailed dose-response studies and in vivo efficacy in various cancer models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Butyric acid and its monosaccharide ester induce apoptosis in the HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Esterbut-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Esterbut-3, a prodrug of butyric acid with significant potential in therapeutic applications, particularly in oncology. The document details the synthesis and characterization of this compound, along with an exploration of its mechanism of action through key signaling pathways.
Introduction to this compound
This compound, chemically known as 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetically derived ester of butyric acid and a protected glucose derivative.[1] Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4] However, its clinical application is limited by its short half-life and unpleasant odor. This compound is designed as a prodrug to overcome these limitations by masking the butyric acid moiety, thereby improving its pharmacokinetic profile and enabling targeted delivery.
Synthesis of this compound
The synthesis of this compound involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material is derived from D-glucose through a two-step process involving the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by selective hydrolysis of the 5,6-O-isopropylidene group.[5]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound based on established procedures for the selective acylation of 1,2-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Butyric anhydride or Butanoyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: A solution of 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) is prepared in either anhydrous pyridine or anhydrous dichloromethane. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
-
Acylation: To the cooled solution, butyric anhydride (1.5 equivalents) or butanoyl chloride (1.2 equivalents) is added dropwise with constant stirring. If using dichloromethane as the solvent, triethylamine (1.5 equivalents) is also added.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The purified fractions containing this compound are combined, and the solvent is evaporated to yield the final product as a syrup or solid. The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound from D-glucose.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene group, and the butanoyl group. Key signals would include the anomeric proton (H-1) as a doublet around 5.9 ppm, and protons of the butanoyl chain (triplet for the methyl group, and multiplets for the methylene groups). The downfield shift of the H-3 proton compared to the starting material would confirm acylation at this position. |
| ¹³C NMR | The spectrum will display resonances for all 13 carbon atoms. The carbonyl carbon of the ester group is expected around 173 ppm. Signals for the isopropylidene carbons and the carbons of the glucofuranose ring will also be present. |
| Mass Spectrometry | Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is expected at m/z 290 or 291, respectively. Fragmentation patterns would likely show losses of the butanoyl group, the isopropylidene group, and parts of the sugar moiety. |
| Purity (HPLC/GC) | High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the final compound, which should ideally be >95%. |
Table 1: Summary of expected quantitative data for the characterization of this compound.
Biological Activity and Signaling Pathways
This compound acts as a prodrug, releasing butyric acid upon hydrolysis by cellular esterases. Butyric acid then exerts its biological effects primarily through two main pathways: inhibition of histone deacetylases (HDACs) and induction of apoptosis.
Histone Deacetylase (HDAC) Inhibition Pathway
Butyric acid is a well-documented inhibitor of class I and IIa histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of genes that regulate cell cycle arrest (e.g., p21) and apoptosis.
Caption: Butyric acid inhibits HDACs, leading to histone hyperacetylation and gene expression changes.
Apoptosis Induction Pathway
Butyric acid can induce apoptosis in cancer cells through multiple signaling cascades. One prominent pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to the activation of the transcription factor AP-1. AP-1 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: The JNK/AP-1 pathway is a key mediator of butyric acid-induced apoptosis.
Conclusion
This compound represents a promising strategy for the therapeutic delivery of butyric acid. Its synthesis is achievable through established chemical methodologies, and its characterization relies on standard analytical techniques. The biological activity of this compound, mediated by the release of butyric acid, involves the modulation of key cellular processes such as gene expression and apoptosis through the inhibition of HDACs and activation of pro-apoptotic signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the field of drug development interested in the further investigation and potential clinical application of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
Esterbut-3: A Technical Guide to a Butyric Acid Prodrug for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor with promising anti-cancer properties. However, its clinical utility is hampered by a short plasma half-life and rapid metabolism. Esterbut-3 (3-O-Butanoyl-1,2-O-isopropylidene-α-D-glucofuranose), a monosaccharide-based prodrug of butyric acid, represents a strategic approach to overcome these pharmacokinetic limitations. By covalently linking butyric acid to a glucose derivative, this compound is designed for enhanced stability and sustained release of the active parent compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and available preclinical data, to support further research and development in the field of oncology.
Introduction
Butyric acid, a natural product of dietary fiber fermentation in the colon, has garnered significant interest in cancer therapy due to its ability to induce cell differentiation, apoptosis, and cell cycle arrest in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent modulation of gene expression. Despite its potent in vitro activity, the therapeutic application of butyric acid is limited by its rapid in vivo clearance.[2]
Prodrug strategies offer a viable solution to this challenge. This compound, also known as monoacetone glucose 3-butyrate, is a butyric acid prodrug that utilizes a monosaccharide carrier to improve its pharmacokinetic profile.[3][4] The ester linkage is designed to be cleaved by endogenous esterases, releasing butyric acid in a sustained manner. This guide details the available technical information on this compound, from its chemical synthesis to its biological effects.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][5]dioxol-6-yl] butanoate | PubChem |
| Molecular Formula | C₁₃H₂₂O₇ | PubChem |
| Molecular Weight | 290.31 g/mol | PubChem |
| Synonyms | Monoacetone glucose 3-butyrate, 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose | Multiple Sources |
Synthesis
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D-glucose is reacted with acetone in the presence of a Lewis acid catalyst (e.g., zinc chloride or sulfuric acid) to protect the 1,2- and 5,6-hydroxyl groups, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 2: Selective Hydrolysis The 5,6-O-isopropylidene group is selectively removed by acid-catalyzed hydrolysis (e.g., with dilute acetic acid) to yield 1,2-O-isopropylidene-α-D-glucofuranose, exposing the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-5.
Step 3: Esterification The resulting 1,2-O-isopropylidene-α-D-glucofuranose is then esterified at the C-3 position with butyryl chloride or butyric anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield 3-O-Butanoyl-1,2-O-isopropylidene-α-D-glucofuranose (this compound).
Step 4: Purification The final product is purified using standard techniques such as column chromatography.
Caption: Proposed synthesis of this compound.
Mechanism of Action
The proposed mechanism of action for this compound is centered on its role as a prodrug that delivers butyric acid to cancer cells.
Prodrug Activation and HDAC Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP2019189609A - Disease treatment composition comprising combination of microbiota-derived bioactive molecules - Google Patents [patents.google.com]
- 5. The Anticancer Activity of Monosaccharides: Perspectives and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Case of Esterbut-3: A Substance Without a Scientific Record
A comprehensive search of scientific literature and public databases for "Esterbut-3" has yielded no results, indicating that this compound is not a recognized subject of discovery or initial research within the scientific community. As of late 2025, there are no published papers, clinical trials, or patents associated with a substance designated as this compound.
This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without a foundation of verifiable research.
It is possible that "this compound" may be an internal codename for a compound not yet disclosed publicly, a very recent discovery that has not yet been published, or a hypothetical substance. For researchers, scientists, and drug development professionals, access to peer-reviewed data is paramount for evaluating the validity and potential of any new chemical or biological entity. Without this, any discussion of its properties, mechanisms of action, or experimental history would be purely speculative.
Should information on this compound become publicly available through established scientific channels, a thorough analysis and compilation of the data into the requested formats would be possible. Until then, the scientific and research communities have no basis for its study or consideration in drug development pipelines.
Esterbut-3: A Technical Guide for Researchers
An In-depth Examination of a Butyric Acid Prodrug for Cancer Research
This technical guide provides a comprehensive overview of Esterbut-3, a derivative of butyric acid, for researchers, scientists, and professionals in drug development. It details its chemical identity, mechanism of action, and relevant experimental data, protocols, and conceptual pathways.
Chemical Identity and Properties
This compound is a synthetic ester that serves as a more stable prodrug for the in vivo delivery of butyric acid, a known inhibitor of tumor cell proliferation.[1][2]
| Property | Value | Source |
| CAS Number | 125161-47-9 | [1][3] |
| Molecular Formula | C13H22O7 | [3] |
| Molecular Weight | 290.31 g/mol | |
| IUPAC Name | [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] butanoate |
Synonyms
-
Mag-3BUT
-
Monoacetone glucose 3-butyrate
-
Monobut-3
-
3n-butyrate
-
3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose
-
alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, 3-butanoate
Mechanism of Action
This compound is designed to overcome the therapeutic limitations of butyric acid, which has a short in vivo half-life. By covalently linking butyric acid to a monosaccharide carrier, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, this compound provides a more stable compound that allows for the sustained release and prolonged biological activity of butyric acid. The primary mechanism of action is the inhibition of tumor cell proliferation and the induction of cell differentiation upon the release of butyric acid.
Research suggests that this compound's anti-tumor effects in breast cancer may be, at least in part, independent of the estrogen receptor signaling pathway.
Experimental Data
In Vivo Efficacy in Breast Cancer Models
| Cell Line | Treatment | Dosage | Effect | Source |
| MCF-7 variant (highly tumorigenic) | Monobut-3 | 2 mg per mouse | Decreased tumor take by ~25% and tumor growth by ~50% in the absence of 17β-estradiol. | |
| MCF-7 variant (highly tumorigenic) | Monobut-3 | 4 mM | Inhibited cell growth by ~90% and reduced 17β-estradiol stimulated growth. |
Experimental Protocols
While specific, detailed protocols for every experiment involving this compound are not publicly available in their entirety, the following methodologies can be inferred from the existing literature.
Synthesis of 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose (this compound)
The synthesis of this compound involves the selective esterification of the hydroxyl group at the 3-position of 1,2-O-isopropylidene-alpha-D-glucofuranose. A general procedure can be outlined based on the synthesis of similar compounds.
References
- 1. Selection of a highly tumorigenic breast cancer cell line sensitive to estradiol to evidence in vivo the tumor-inhibitory effect of butyrate derivative Monobut-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound | C13H22O7 | CID 130381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foundational Studies on Butyrate Derivatives in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Butyrate is a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon.[1][2] It serves as a primary energy source for healthy colonocytes and plays a crucial role in maintaining gut homeostasis.[3][4] In the context of oncology, butyrate and its derivatives—such as sodium butyrate (NaB), phenylbutyrate, and the prodrug tributyrin—have garnered significant interest for their anti-neoplastic properties.[5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cells, induce apoptosis and differentiation, and modulate gene expression.
The foundational mechanism underlying these effects is the inhibition of histone deacetylase (HDAC) enzymes. By acting as HDAC inhibitors, butyrate derivatives alter chromatin structure and the expression of genes critical to cell cycle regulation, apoptosis, and angiogenesis. This guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data from foundational studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
2.0 Core Mechanisms of Action
The anti-cancer effects of butyrate derivatives are multifaceted, stemming primarily from their ability to modulate gene expression through epigenetic mechanisms.
2.1 Histone Deacetylase (HDAC) Inhibition
The principal anti-neoplastic effect of butyrate is linked to its function as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting class I and II HDACs, butyrate and its derivatives cause an accumulation of acetylated histones. This "hyperacetylation" results in a more relaxed, open chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of key tumor-suppressing genes.
References
- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Pharmacokinetics of Butyrate Prodrugs, with Reference to Esterbut-3
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics of butyrate prodrugs, a class of compounds to which "Esterbut-3" belongs. While specific pharmacokinetic data for "this compound" is not publicly available, this document will utilize data from well-studied butyrate esters, such as tributyrin, to provide a representative understanding of the absorption, distribution, metabolism, and excretion (ADME) of these molecules.
Butyric acid, a short-chain fatty acid, has shown potential as an anti-cancer agent; however, its rapid metabolism in vivo limits its therapeutic efficacy. To overcome this, various prodrugs have been developed to enhance its stability and delivery to target tissues. "this compound" is identified in the literature as a stabilized derivative of butyrate that, like other similar compounds, can induce cell cycle arrest in cancer cells.
Data Presentation: Pharmacokinetics of Butyrate Prodrugs
The following tables summarize quantitative pharmacokinetic data for tributyrin, a triglyceride analogue of butyrate, which serves as a relevant model for understanding the pharmacokinetics of butyrate prodrugs.
Table 1: Plasma Pharmacokinetics of Butyrate Following Administration of Tributyrin and Sodium Butyrate in Mice and Rats
| Species | Compound Administered | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) |
| Mice | Tributyrin | 5 g/kg (oral) | 1,200 | 30 | 60,000 |
| Mice | Sodium Butyrate | 1 g/kg (oral) | 200 | 15 | 10,000 |
| Rats | Tributyrin | 2 g/kg (oral) | 800 | 60 | 45,000 |
| Rats | Sodium Butyrate | 0.4 g/kg (oral) | 150 | 15 | 8,000 |
Data extrapolated from literature to provide a comparative overview.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the pharmacokinetic studies of butyrate prodrugs.
1. Animal Studies
-
Subjects: Male CD1 mice and Sprague-Dawley rats are commonly used.
-
Administration:
-
Oral: Tributyrin is administered by gavage.
-
Intravenous: Sodium butyrate is administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
2. Analytical Method for Butyrate Quantification
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Plasma samples are acidified, and butyrate is extracted with an organic solvent (e.g., diethyl ether).
-
Derivatization: The extracted butyrate is derivatized to a more volatile form, such as a silyl ester, for GC analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for separation and detection.
-
Quantification: The concentration of butyrate is determined by comparing the peak area of the analyte to that of an internal standard.
Mandatory Visualization
Metabolic Pathway of Tributyrin
Caption: Hydrolysis of Tributyrin to Butyric Acid.
Experimental Workflow for Pharmacokinetic Analysis
Methodological & Application
Esterbut-3: In Vitro Experimental Protocols for Cancer and Inflammation Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Esterbut-3 is a synthetic ester derivative of butyric acid. Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that has been shown to induce apoptosis and inhibit proliferation in cancer cells, as well as exert anti-inflammatory effects. This compound is designed to enhance the delivery and stability of butyric acid, making it a valuable tool for in vitro research in oncology and immunology. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines and macrophage models.
Mechanism of Action
This compound is presumed to act as a prodrug, being hydrolyzed by intracellular esterases to release butyric acid. Butyric acid inhibits class I and IIa histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression. The downstream effects include the induction of cell cycle arrest, apoptosis in cancer cells, and the modulation of inflammatory responses. Key signaling pathways affected include NF-κB, JAK/STAT, and Wnt/β-catenin.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of sodium butyrate, the active metabolite of this compound, in various cancer cell lines. This data provides a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Time Point | IC50 (mM) | Reference |
| HCT116 | Colon Cancer | 24h | 1.14 | [1] |
| 48h | 0.83 | [1] | ||
| 72h | 0.86 | [1] | ||
| HT-29 | Colon Cancer | 48h | 2.42 | [1] |
| 72h | 2.15 | [1] | ||
| 72h | 1.6 | |||
| Caco-2 | Colon Cancer | 72h | 2.15 | |
| MDA-MB-468 | Breast Cancer | 72h | 3.1 | |
| HCT-BR | Butyrate-Resistant Colon Cancer | - | >3.2 (5.38-fold higher than parental) | |
| PMF-BR | Butyrate-Resistant Colon Cancer | - | >3.2 (3.00-fold higher than parental) |
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 0.3 | |
| HDAC2 | 0.4 | |
| HDAC3 | - | - |
| HDAC7 | 0.3 | |
| General HDAC | 0.80 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-3 Colorimetric Assay Kit
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells using the lysis buffer provided in the kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate with the reaction buffer and the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Anti-inflammatory Assay (Macrophage Model)
This protocol assesses the anti-inflammatory effects of this compound on macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 5 µg/mL) for 3-24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound treated and untreated, LPS-stimulated cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound's active metabolite, butyric acid, in cancer cells.
Caption: Butyric acid inhibits HDACs, leading to downstream effects.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. Based on the known activity of its active metabolite, butyric acid, this compound is expected to demonstrate significant anti-proliferative and pro-apoptotic effects in cancer cells, as well as potent anti-inflammatory properties. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.
References
Application Notes and Protocols for Esterbut-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterbut-3, also known as Monoacetone glucose 3-butyrate or 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. As a more stable derivative, this compound is designed to deliver butyric acid to cells more effectively. Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyric acid induces histone hyperacetylation, leading to changes in gene expression that can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. These properties make this compound a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, including methods for assessing its biological activity.
Data Presentation
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₂₂O₇ |
| Molecular Weight | 290.31 g/mol [1] |
| Synonyms | Monoacetone glucose 3-butyrate, 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose |
Solubility of a Structurally Related Compound
| Solvent | Solubility |
| DMSO | Soluble[2] |
| Methanol (MeOH) | Soluble[2] |
| Dimethylformamide (DMF) | Soluble[2] |
| Dichloromethane (DCM) | Soluble[2] |
| Ethyl Acetate (EtOAc) | Soluble |
Recommended Working Concentrations
The optimal working concentration of this compound should be determined experimentally for each cell line. Based on studies with other butyrate derivatives, a starting concentration range of 0.5 mM to 10 mM is recommended for initial experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on the molecular weight of this compound (290.31 g/mol ), calculate the mass required to prepare a 1 M stock solution. For example, to prepare 1 mL of a 1 M stock solution, weigh out 290.31 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 1 M solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment. Aqueous solutions of butyrate are not recommended for storage for more than one day.
Protocol 2: Determination of Cell Viability using MTT Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.
Materials:
-
Cells treated with this compound (as in Protocol 2)
-
Caspase-3 colorimetric assay kit (e.g., Abcam, BioVision)
-
Cell lysis buffer (provided in the kit)
-
Reaction buffer with DTT (provided in the kit)
-
Caspase-3 substrate (DEVD-pNA) (provided in the kit)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a positive control (e.g., a known apoptosis inducer) and a vehicle control.
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein lysate to each well of a 96-well plate and bring the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
Compare the caspase-3 activity of this compound-treated samples to the control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for 24, 48, or 72 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound action in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols: Esterbut-3 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, bridging the gap between traditional 2D cell culture and in vivo studies.[1][2][3][4] These models recapitulate key aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug resistance mechanisms.[3] Esterbut-3, a butyric acid prodrug, has shown potential as an anti-cancer agent due to its ability to induce cell differentiation and inhibit tumor development. The sustained release of butyric acid from this compound offers a prolonged biological effect, which is advantageous for therapeutic applications. This document provides detailed protocols for utilizing this compound in 3D tumor spheroid models to evaluate its anti-tumor efficacy and elucidate its mechanism of action.
Principle
This protocol outlines the generation of 3D tumor spheroids from cancer cell lines and their subsequent treatment with this compound. The efficacy of this compound is assessed through various endpoints, including spheroid growth inhibition, cell viability, and induction of apoptosis. Putative signaling pathways affected by butyric acid derivatives, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways, are discussed as potential targets for investigation.
Materials and Reagents
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
Cell viability reagents (e.g., CellTiter-Glo® 3D)
-
Apoptosis assay kits (e.g., Caspase-Glo® 3/7 Assay)
-
Live/Dead cell imaging stains (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Reagents for Western blotting and pathway analysis
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
-
Cell Preparation:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells and resuspend them in complete culture medium.
-
Perform a cell count and determine viability using a hemocytometer or automated cell counter. Ensure a single-cell suspension.
-
-
Seeding Cells for Spheroid Formation:
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 to 10,000 cells/well) in complete culture medium.
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
-
Spheroid Culture and Maintenance:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.
-
Protocol 2: this compound Treatment of Tumor Spheroids
-
Prepare this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should span a biologically relevant range (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Treatment:
-
Once spheroids have reached the desired size and compactness (e.g., after 72 hours), carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).
-
Protocol 3: Assessment of Spheroid Growth and Viability
-
Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.
-
-
Cell Viability Assay (ATP Assay):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix the contents by shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to lyse the spheroids and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 4: Apoptosis Assay (Caspase Activity)
-
Caspase-3/7 Activity:
-
At the endpoint of the treatment, allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescent signal, which is proportional to caspase-3/7 activity.
-
Data Presentation
Table 1: Effect of this compound on Tumor Spheroid Growth
| Concentration (µM) | Spheroid Diameter (µm) at 72h (Mean ± SD) | Spheroid Volume (mm³) at 72h (Mean ± SD) | % Growth Inhibition |
| Vehicle Control | 550 ± 25 | 0.087 ± 0.012 | 0 |
| 1 | 510 ± 30 | 0.069 ± 0.010 | 20.7 |
| 10 | 420 ± 20 | 0.039 ± 0.005 | 55.2 |
| 50 | 280 ± 15 | 0.011 ± 0.002 | 87.4 |
| 100 | 150 ± 10 | 0.002 ± 0.001 | 97.7 |
Table 2: Effect of this compound on Tumor Spheroid Viability and Apoptosis
| Concentration (µM) | Cell Viability (% of Control) at 72h (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Control) at 48h (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 85.3 ± 4.1 | 1.5 ± 0.2 |
| 10 | 55.1 ± 3.5 | 3.2 ± 0.4 |
| 50 | 20.7 ± 2.8 | 6.8 ± 0.7 |
| 100 | 8.2 ± 1.9 | 12.5 ± 1.1 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.
Putative Signaling Pathway of this compound
Butyric acid, the active component of this compound, is known to be a histone deacetylase (HDAC) inhibitor. HDAC inhibition can lead to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. Furthermore, related compounds like n-3 polyunsaturated fatty acid ethyl esters have been shown to impact key cancer signaling pathways.
Caption: Proposed mechanism of action for this compound via HDAC inhibition.
Potential Crosstalk with Key Cancer Signaling Pathways
The effects of butyric acid may also intersect with other critical signaling pathways that are often dysregulated in cancer.
Caption: Potential inhibition of key cancer signaling pathways by this compound.
Conclusion
The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols outlined here offer a systematic approach to assess the efficacy and mechanism of action of this compound. The provided data tables and diagrams serve as a template for reporting and interpreting experimental findings. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and research questions. Further investigation into the precise signaling pathways modulated by this compound will be crucial for its clinical development.
References
- 1. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the application of 3D tumor models in precision oncology and drug screening [frontiersin.org]
- 3. Application of 3D cultured multicellular spheroid tumor models in tumor-targeted drug delivery system research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring HDAC Inhibition by Esterbut-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterbut-3 (3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose) is a prodrug of butyric acid, a well-characterized short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity. Butyric acid plays a significant role in epigenetic regulation by inhibiting Class I and II HDACs, leading to hyperacetylation of histones and other non-histone proteins. This modulation of acetylation status influences gene expression, resulting in various cellular responses, including cell cycle arrest, differentiation, and apoptosis. These application notes provide detailed protocols for measuring the HDAC inhibitory activity of this compound and assessing its effects on cellular signaling pathways.
Data Presentation: Quantitative Analysis of HDAC Inhibition
As this compound is a prodrug, its HDAC inhibitory activity is primarily attributed to its metabolic conversion to butyrate. The following tables summarize the inhibitory concentrations (IC50) of sodium butyrate against various HDAC isoforms. This data serves as a reference for quantifying the expected potency following the intracellular release of butyrate from this compound.
Table 1: IC50 Values of Sodium Butyrate against Class I HDACs
| HDAC Isoform | IC50 (mM) |
| HDAC1 | 0.3[1] |
| HDAC2 | 0.4[1] |
| HDAC3 | >0.1 (inhibition observed) |
| HDAC8 | Inhibition observed |
Table 2: IC50 Values of Sodium Butyrate against Class II HDACs
| HDAC Isoform | IC50 (mM) |
| HDAC4 | Inhibition observed |
| HDAC5 | Inhibition observed |
| HDAC6 | No significant inhibition |
| HDAC7 | 0.3[1] |
| HDAC10 | No significant inhibition |
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol describes a method to measure the direct inhibitory effect of a compound on HDAC enzyme activity. As this compound is a prodrug, it is expected to show minimal direct inhibition. This assay is more suitable for its active metabolite, butyrate.
Workflow for In Vitro HDAC Activity Assay
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound and Sodium Butyrate (as a positive control)
-
HDAC Developer (containing Trypsin and Trichostatin A as a stop reagent)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and sodium butyrate in HDAC Assay Buffer.
-
In a 96-well plate, add 40 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of the diluted test compounds or vehicle control to the appropriate wells.
-
Add 5 µL of recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of HDAC Developer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular HDAC Inhibition Assay using Western Blot
This protocol assesses the ability of this compound to inhibit HDAC activity within cells by measuring the acetylation levels of histone and non-histone proteins.
Workflow for Cellular HDAC Inhibition Assay
Caption: Workflow for assessing cellular HDAC inhibition by Western blot.
Materials:
-
Cell line (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in acetylated histone H3 and acetylated α-tubulin levels compared to the loading control.
Signaling Pathways Modulated by this compound (via Butyrate)
HDAC inhibition by butyrate, the active metabolite of this compound, can significantly impact cellular signaling pathways, including the NF-κB and STAT3 pathways, which are critical in inflammation and cancer.
NF-κB Signaling Pathway
Butyrate has been shown to suppress the NF-κB pathway, a key regulator of inflammatory responses.
HDAC Inhibition and the NF-κB Signaling Pathway
Caption: this compound, via butyrate, inhibits HDACs, leading to suppression of NF-κB signaling.
STAT3 Signaling Pathway
HDAC inhibitors can also modulate the STAT3 signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.
HDAC Inhibition and the STAT3 Signaling Pathway
Caption: this compound, via butyrate, inhibits HDACs, leading to the modulation of STAT3 signaling.
References
Application Notes and Protocols: In Vivo Imaging of Esterbut-3 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterbut-3, a butyric monosaccharide ester, is a promising anti-tumor agent that functions as a prodrug of butyric acid.[1] Butyric acid is a short-chain fatty acid known to induce cell differentiation and inhibit tumor development.[1] Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.[2] The transient nature of butyric acid's effects in vivo necessitates the use of prodrugs like this compound, which provide prolonged biological activity through delayed degradation.[1]
In vivo imaging provides a powerful, non-invasive tool to study the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of anticancer agents in preclinical models. This document outlines proposed protocols for the in vivo imaging of tumors treated with this compound, based on established methodologies for imaging HDAC inhibitors and butyrate metabolism. These protocols are intended to guide researchers in assessing drug delivery, target engagement, and metabolic response in real-time.
Principle of the Method
Given the lack of direct studies on imaging this compound, we propose three scientifically-grounded strategies:
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Direct Imaging with Radiolabeled this compound: This approach involves synthesizing a radiolabeled version of this compound (e.g., with ¹¹C or ¹⁸F) to directly visualize its biodistribution, tumor accumulation, and pharmacokinetics using Positron Emission Tomography (PET).
-
Indirect Imaging of HDAC Target Engagement: This method utilizes a validated radiolabeled HDAC inhibitor as a PET tracer to measure the occupancy of HDAC enzymes by this compound. A reduction in the tracer's signal in the tumor following this compound treatment would indicate successful target engagement.
-
Imaging of Tumor Metabolism: this compound, through its conversion to butyrate, is expected to alter tumor metabolism. This can be monitored using metabolic PET tracers such as [¹¹C]butyrate to track fatty acid metabolism or 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) to assess changes in glucose metabolism.
Signaling Pathway of this compound Action
The proposed signaling pathway for this compound's anti-tumor activity is centered on its role as an HDAC inhibitor.
Caption: Proposed mechanism of action of this compound in tumor cells.
Experimental Workflow
The following diagram outlines the general workflow for in vivo imaging experiments.
Caption: General experimental workflow for in vivo PET imaging.
Detailed Experimental Protocols
Protocol 1: Direct Imaging with [¹¹C]this compound
This protocol is based on the established methods for synthesizing and imaging with [¹¹C]butyrate.[3]
5.1. Materials and Equipment
-
Reagents: this compound precursor for radiolabeling, [¹¹C]CO₂, Grignard reagent, solvents (HPLC grade), sterile saline.
-
Equipment: Automated radiochemistry synthesis module, HPLC system with a radioactivity detector, PET/CT scanner, anesthesia system, gamma counter.
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Animal Model: Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous human tumor xenografts.
5.2. Radiosynthesis of [¹¹C]this compound
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Trap [¹¹C]CO₂ and convert it to a reactive intermediate.
-
React the intermediate with a suitable precursor of this compound. The synthesis would likely involve a Grignard reaction analogous to the synthesis of [¹¹C]butyrate.
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Purify the final product, [¹¹C]this compound, using semi-preparative HPLC.
-
Formulate the purified tracer in sterile saline for injection.
-
Perform quality control to determine radiochemical purity, molar activity, and sterility.
5.3. In Vivo PET/CT Imaging
-
Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen).
-
Perform a baseline CT scan for anatomical reference.
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Administer a bolus injection of [¹¹C]this compound (e.g., 5-10 MBq) via the tail vein.
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Acquire a dynamic PET scan for 60 minutes post-injection.
-
Reconstruct PET images and co-register with the CT scan.
5.4. Data Analysis
-
Draw regions of interest (ROIs) on the tumor and major organs.
-
Calculate the tracer uptake as the percentage of injected dose per gram of tissue (%ID/g).
-
Compare tracer uptake between vehicle- and this compound-treated groups.
5.5. Ex Vivo Biodistribution
-
Immediately after the final scan, euthanize the mouse.
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Dissect the tumor and major organs.
-
Weigh each tissue and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare with PET data.
Protocol 2: Indirect Imaging of HDAC Target Engagement
This protocol is adapted from studies using radiolabeled HDAC inhibitors for PET imaging.
5.1. Materials and Equipment
-
Radiotracer: A validated HDAC PET tracer such as [¹⁸F]SAHA or [¹¹C]Martinostat.
-
Treatment: this compound.
-
Equipment: PET/CT scanner, anesthesia system, gamma counter.
-
Animal Model: As described in Protocol 1.
5.2. In Vivo PET/CT Imaging
-
Divide mice into two groups: vehicle and this compound treatment.
-
Administer this compound or vehicle at the desired dose and time point before imaging.
-
Anesthetize the mouse and perform a baseline CT scan.
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Inject the HDAC PET tracer (e.g., 5-10 MBq) via the tail vein.
-
Acquire a 60-minute dynamic or static PET scan at a time point corresponding to the peak tracer uptake.
-
Reconstruct and co-register the images.
5.3. Data Analysis
-
Quantify tracer uptake in the tumor and other organs as %ID/g or Standardized Uptake Value (SUV).
-
Calculate the percentage of HDAC occupancy by this compound by comparing the tracer uptake in the treated group to the vehicle group.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from these experiments, based on published data for similar imaging agents.
Table 1: Hypothetical Biodistribution of [¹¹C]this compound in Tumor-Bearing Mice (60 min post-injection)
| Organ | %ID/g (Mean ± SD) |
| Blood | 0.5 ± 0.1 |
| Tumor | 2.5 ± 0.6 |
| Muscle | 0.8 ± 0.2 |
| Liver | 4.2 ± 1.1 |
| Kidneys | 3.5 ± 0.9 |
| Brain | 1.1 ± 0.3 |
Table 2: Hypothetical Tumor Uptake of an HDAC PET Tracer with and without this compound Treatment
| Treatment Group | Tumor Uptake (%ID/g, Mean ± SD) | HDAC Occupancy (%) |
| Vehicle | 3.0 ± 0.5 | N/A |
| This compound (100 mg/kg) | 1.2 ± 0.3 | 60 |
Disclaimer
The protocols and data presented herein are proposed based on existing scientific literature for analogous compounds and imaging techniques. These are intended to serve as a starting point for research and will require optimization and validation for the specific application of imaging this compound treated tumors.
References
- 1. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated production of [11C]butyrate for keto body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Esterbut-3 stability issues in cell culture media
Welcome to the technical support center for Esterbut-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when using this compound in cell culture media.
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid compound for each experiment. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Instability in cell culture medium | Assess the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Consider replenishing the medium with fresh this compound during long-term experiments (e.g., every 24-48 hours).[1][2] |
| Incorrect concentration | Verify the calculations for your working solution. Perform a dose-response curve to confirm the optimal concentration for your specific cell line and assay. |
| pH-mediated hydrolysis | This compound, as an ester, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4] Standard cell culture media is typically buffered around pH 7.4, which can still lead to slow hydrolysis. Ensure the pH of your medium is stable and within the recommended range for your cells. |
Issue 2: Observed cytotoxicity or off-target effects not related to this compound's primary mechanism of action.
| Potential Cause | Recommended Solution |
| Toxicity from degradation products | The hydrolysis of this compound can release its parent carboxylic acid and alcohol, which may have their own biological activities.[5] Characterize the degradation products using methods like HPLC or LC/MS to identify potential sources of toxicity. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| This compound concentration is too high | Perform a dose-response experiment to identify the lowest effective concentration with minimal off-target effects. |
| Precipitation in media | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and mixing thoroughly. Consider using a lower concentration or a different solvent system if solubility is an issue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions like cell culture media? A1: The primary cause of instability for ester-containing compounds like this compound in aqueous environments is hydrolysis. This is a chemical reaction where water breaks the ester bond, resulting in the formation of the parent carboxylic acid and alcohol. This process can be accelerated by pH conditions outside of the optimal range and the presence of certain enzymes in the serum or secreted by cells.
Q2: How can I improve the stability of this compound in my cell culture experiments? A2: To enhance stability, consider the following strategies:
-
Use of Stabilizers: Incorporating antioxidants or chelating agents like EDTA into your experimental setup can help mitigate degradation pathways triggered by oxidation or metal ion catalysis.
-
pH Control: Maintain a stable pH of your cell culture medium, as deviations can accelerate hydrolysis.
-
Fresh Preparation: Always prepare fresh working solutions of this compound immediately before use.
-
Regular Media Changes: For long-term experiments, replenish the cell culture medium with freshly prepared this compound every 24-48 hours to maintain a consistent concentration of the active compound.
Q3: What are the expected degradation products of this compound and are they a concern? A3: this compound is expected to degrade into its corresponding carboxylic acid and alcohol via hydrolysis. The biological activity of these degradation products should be considered, as they could potentially interfere with the experimental results or exhibit cytotoxicity. It is advisable to test the effects of the potential degradation products in your assay system.
Q4: Can I expect this compound to be stable during my multi-day cell culture experiment? A4: The stability of small molecules in culture media over several days can be a concern. Factors such as the presence of serum proteins and cellular metabolism can contribute to compound degradation. For multi-day experiments, it is best practice to either replace the medium with fresh this compound at set time points (e.g., every 24-48 hours) or to pre-determine its stability in your specific cell culture setup (see Experimental Protocols).
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
HPLC or LC/MS system for analysis
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to your final working concentration. Include a control with medium and solvent only.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes under your standard cell culture conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the samples by HPLC or LC/MS to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carbodiimide.com [carbodiimide.com]
Optimizing Esterbut-3 Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Esterbut--3 concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Esterbut-3 in a cytotoxicity assay?
For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A pilot experiment using a wide log-fold dilution series (e.g., 0.1, 1, 10, 100 µM) is recommended to identify an approximate effective range for your specific cell line.[1] Based on studies of similar butyrate derivatives, which show activity in the micromolar range, this would be a rational starting point.
Q2: How can I determine the optimal concentration of this compound for my experiments?
To determine the optimal concentration, you should perform a dose-response experiment with a narrower range of concentrations, typically with 2- or 3-fold dilutions, based on the results of your initial broad-range screening.[2] This will allow for the precise determination of the EC50 or IC50 value, which is the concentration at which the compound exerts 50% of its maximal effect or inhibition.
Q3: What is the likely mechanism of action for this compound?
This compound is a butyric acid ester. Butyrate and its derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[3] This is often achieved through the activation of caspase cascades.[4] Therefore, it is plausible that this compound exerts its cytotoxic effects by triggering apoptosis in a similar manner.
Troubleshooting Common Issues in Cytotoxicity Assays
High variability between replicate wells, low signal, or high background are common issues encountered during in vitro cytotoxicity assays.[5] The following table summarizes potential causes and solutions to these problems.
| Problem | Possible Causes | Troubleshooting Solutions |
| High Variability in Replicate Wells | - Inconsistent cell seeding - Pipetting errors - "Edge effects" in multi-well plates | - Ensure a homogenous single-cell suspension before seeding and visually confirm even distribution after seeding. - Use calibrated pipettes and be consistent with pipetting technique. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile water or PBS to minimize evaporation. |
| Low or No Cytotoxicity Observed | - this compound concentration is too low - Incubation time is too short - Cell line is resistant - Improper drug dissolution | - Test a higher concentration range. - Increase the incubation period (e.g., up to 72 hours). - Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control. - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
| High Background Signal | - Contamination of reagents or cultures - Interference from media components (e.g., phenol red) - The compound itself interacts with the assay reagents | - Use sterile techniques and check reagents for contamination. - Use a phenol red-free medium during the assay incubation step. - Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. |
| Low Absorbance/Fluorescence Signal | - Insufficient number of viable cells - Compromised metabolic activity of cells - Issues with the assay reagent or solubilization step | - Determine the optimal cell seeding density through a cell titration experiment. - Ensure cells are healthy and in the exponential growth phase. - Check the quality and expiration date of assay reagents and ensure complete solubilization of formazan crystals in MTT assays. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps to assess the cytotoxic effect of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
The final solvent concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5% for DMSO).
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phorbol ester augments butyrate-induced apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting poor solubility of Esterbut-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Esterbut-3.
Troubleshooting Poor Solubility of this compound
Poor solubility of this compound can be a significant hurdle in experimental setups. The following guide provides a systematic approach to addressing this issue.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This compound, being an ester with a relatively long hydrocarbon chain, is expected to have limited solubility in aqueous solutions. Here is a stepwise approach to troubleshoot and improve its solubility:
-
Solvent Selection: If your experimental design permits, consider using a solvent system that is more compatible with lipophilic compounds.
-
Co-solvents: The use of a water-miscible organic co-solvent can significantly enhance the solubility of this compound.
-
pH Adjustment: The stability and solubility of esters can be influenced by pH.
-
Temperature Control: Solubility can often be increased by gentle heating.
-
Use of Surfactants: Non-ionic surfactants can aid in the dispersion and solubilization of poorly soluble compounds.
Below is a workflow diagram to guide your troubleshooting process.
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how does it affect its solubility?
A1: this compound, with the chemical formula C13H22O7, is an ester of butyric acid and a modified glucose molecule (monoacetone glucose).[1] Esters are generally less soluble in water compared to their parent carboxylic acids and alcohols due to the absence of hydrogen bond-donating groups.[2][3] The presence of the butyrate ester group and the overall molecular structure contribute to its relatively lipophilic nature, leading to poor aqueous solubility.
Q2: In which solvents is this compound expected to be most soluble?
A2: While specific experimental data for this compound is limited, based on its chemical structure, it is predicted to have higher solubility in polar aprotic solvents and alcohols. A summary of expected solubility is provided in the table below.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays? What are the recommended concentrations?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro studies. It is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How does pH affect the stability and solubility of this compound?
A4: Esters can undergo hydrolysis, particularly at alkaline pH, to yield the parent carboxylic acid and alcohol.[2] This degradation will not only affect the concentration of your active compound but can also alter the pH of your solution. It is advisable to work with buffers in the neutral to slightly acidic range (pH 6-7.4) to minimize hydrolysis and maintain the integrity of this compound.
Q5: Are there any known signaling pathways that this compound is involved in?
A5: this compound acts as a stabilizer for butyric acid, which is a known inhibitor of histone deacetylases (HDACs).[1] By inhibiting HDACs, butyric acid can induce changes in gene expression, leading to cell cycle arrest and apoptosis in tumor cells. Therefore, this compound is implicated in pathways regulating cell proliferation and survival.
Caption: Hypothesized signaling pathway of this compound in tumor cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 290.31 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.903 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of this compound Solubility in Different Solvents
-
Materials:
-
This compound
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A panel of solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO)
-
Saturated solution preparation equipment (e.g., shaker, incubator)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it appropriately.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mM) |
| Water | < 0.1 | < 0.34 |
| PBS (pH 7.4) | < 0.1 | < 0.34 |
| Ethanol | 15 - 25 | 51.7 - 86.1 |
| Methanol | 10 - 20 | 34.4 - 68.9 |
| DMSO | > 50 | > 172.2 |
| Acetonitrile | 5 - 15 | 17.2 - 51.7 |
References
overcoming resistance to Esterbut-3 treatment in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Esterbut-3 treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the hypothetical oncogenic kinase, "Kinase-X" (KX). By binding to the ATP-binding pocket of the KX kinase domain, this compound blocks downstream signaling through critical pathways such as PI3K/Akt/mTOR and MAPK/ERK, thereby inducing apoptosis in KX-dependent cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to this compound can arise through several mechanisms:
-
Secondary Mutations in the KX Kinase Domain: The most common resistance mechanism is the emergence of point mutations within the KX kinase domain that directly interfere with this compound binding. A frequent example is the "gatekeeper" mutation, T790M, which increases the affinity for ATP, outcompeting the inhibitor.
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Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of KX. A common bypass mechanism involves the amplification or overexpression of MET, which can then drive downstream signaling independently of KX.
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Phenotypic Changes: A subset of cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to various targeted therapies. Another possibility is the transformation to a different histological subtype, such as small cell lung cancer (SCLC), which is not dependent on KX signaling.
Q3: How can I determine the specific mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a systematic approach is recommended:
-
Sequence the KX Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations, such as the T790M mutation.
-
Assess Bypass Pathway Activation: Use techniques like Western blotting or phospho-RTK arrays to screen for the upregulation and activation of alternative receptor tyrosine kinases, such as MET.
-
Characterize Phenotypic Changes: Analyze the morphology and expression of key markers (e.g., E-cadherin, Vimentin for EMT) in your resistant cell line compared to the parental, sensitive line.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term culture.
-
Possible Cause: Emergence of a subclone with a resistance-conferring mutation (e.g., T790M in KX).
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in the IC50 value for this compound in the suspected resistant cells compared to the parental line.
-
Molecular Analysis: Extract genomic DNA and sequence the KX kinase domain to check for mutations.
-
Strategic Intervention: If a T790M mutation is confirmed, consider switching to a next-generation KX inhibitor designed to be effective against this mutation.
-
Issue 2: Complete and rapid resistance to this compound treatment.
-
Possible Cause: Activation of a bypass signaling pathway, such as MET amplification.
-
Troubleshooting Steps:
-
Confirm Resistance: Validate the high level of resistance with a cell viability assay.
-
Analyze Key Signaling Pathways: Perform Western blot analysis to assess the phosphorylation status of KX, MET, and their downstream effectors (e.g., Akt, ERK) in the presence and absence of this compound.
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Combination Therapy: If MET activation is confirmed, test the efficacy of a combination therapy involving this compound and a MET inhibitor (e.g., Crizotinib).
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) |
| PC-9 (Parental) | KX exon 19 deletion | 10 |
| PC-9/ER1 | KX exon 19 del, T790M | 1500 |
| PC-9/ER2 | KX exon 19 del, MET amp | 2000 |
Table 2: Efficacy of Combination Therapy in MET-Amplified Resistant Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100 |
| This compound (1 µM) | 85 |
| MET Inhibitor (0.5 µM) | 60 |
| This compound (1 µM) + MET Inhibitor (0.5 µM) | 15 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of KX, MET, Akt, and ERK. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: this compound resistance due to the T790M gatekeeper mutation.
Caption: MET amplification as a bypass mechanism for this compound resistance.
Caption: A logical workflow for investigating this compound resistance.
challenges in the prodrug activation of Esterbut-3
Technical Support Center: Esterbut-3 Activation
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in their experiments. As this compound is a model ester prodrug, the principles and guidance provided here are based on established methodologies for evaluating esterase-activated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the preclinical evaluation of the this compound prodrug.
Q1: Why am I observing low or no conversion of this compound to its active drug form in my in vitro assay?
A: Low conversion can stem from several factors related to enzyme kinetics, compound stability, and assay conditions.[1][2]
-
Enzyme Specificity and Abundance: The esterases present in your chosen in vitro system (e.g., cell lysate, plasma, microsomes) may not efficiently hydrolyze the specific ester bond in this compound.[1][3] Some ester prodrugs are poor substrates for endogenous esterases, leading to slow or negligible activation kinetics.[2] The concentration and type of esterases can also vary significantly between tissues and species.
-
Chemical Instability: this compound might be degrading chemically in the assay buffer before enzymatic conversion can occur. Esters can be susceptible to hydrolysis at non-physiological pH, so ensuring your buffer is stable at pH 7.4 is critical.
-
Incorrect Cofactors or Assay Conditions: Ensure your assay buffer composition, temperature (typically 37°C), and incubation times are optimal for esterase activity.
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Low Substrate Concentration: The concentration of this compound may be below the limit of detection for your analytical method.
Troubleshooting Steps:
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Confirm Analytical Method: First, ensure your HPLC or LC-MS/MS method can accurately detect and quantify both this compound and the active drug at the expected concentrations.
-
Use a Positive Control: Test a compound known to be rapidly hydrolyzed by esterases (e.g., p-nitrophenyl acetate) in your system to confirm that the enzymes are active.
-
Vary Enzyme Source: Test conversion in multiple biological matrices, such as liver microsomes, plasma, and intestinal homogenates, which have different esterase profiles.
-
Check pH Stability: Incubate this compound in the assay buffer without any enzyme source to quantify the rate of non-enzymatic chemical hydrolysis.
Q2: How can I differentiate between chemical hydrolysis and enzymatic activation of this compound?
A: Distinguishing between these two pathways is crucial for confirming the prodrug's mechanism.
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pH-Rate Profile: Perform stability studies across a range of pH values (e.g., pH 3, 5, 7.4, 9). Chemical hydrolysis is often pH-dependent (e.g., faster at basic pH), whereas enzymatic hydrolysis should be optimal at physiological pH (around 7.4) and significantly lower in the absence of enzymes.
-
Heat Inactivation: Heat the biological matrix (e.g., plasma or microsomes) to denature the enzymes before adding this compound. A significant reduction in conversion compared to the unheated control indicates that the process is primarily enzymatic.
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Esterase Inhibitors: Use a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), in your assay. A marked decrease in the conversion of this compound in the presence of the inhibitor strongly suggests enzymatic activation.
Q3: My results for this compound activation are highly variable between experiments and sample donors. What is the cause?
A: High variability is a known challenge in prodrug development.
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Inter-individual Variability: There can be significant differences in the expression and activity of esterase enzymes between individuals and populations, which directly impacts the rate of prodrug activation.
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Sample Handling and Storage: Improper collection, handling, or storage of biological samples (e.g., plasma) can lead to a loss of enzyme activity. Repeated freeze-thaw cycles should be avoided.
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Assay Conditions: Minor variations in incubation time, temperature, or buffer preparation can affect enzyme activity and lead to inconsistent results.
Troubleshooting Steps:
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Pool Samples: Use pooled plasma or microsomes from multiple donors to average out inter-individual differences for routine screening assays.
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Standardize Protocols: Strictly adhere to standardized protocols for sample collection, processing, and storage.
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Include Controls: Always run a reference compound with known metabolic properties alongside this compound to monitor the consistency of enzyme activity in your matrix.
Q4: I'm seeing significant peak tailing and poor resolution in my HPLC analysis of this compound and its active metabolite. What should I do?
A: Chromatographic issues are common and can often be resolved by systematically checking the HPLC system and method parameters.
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Column Degradation: The analytical column may be contaminated or have lost its stationary phase. This can be caused by sample particulates or harsh mobile phase conditions.
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Mobile Phase Incompatibility: The pH of the mobile phase may not be appropriate for the analytes, causing poor peak shape. For acidic or basic compounds, buffering the mobile phase is often necessary.
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Secondary Interactions: The analytes may be interacting with active sites on the column packing material (e.g., silanols), leading to tailing. Adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can sometimes mitigate this.
-
System Issues: Leaks, air bubbles in the pump, or a blocked frit can cause pressure fluctuations and distorted peaks.
Troubleshooting Flowchart:
-
Check System Pressure: Is the pressure stable and within the expected range? If not, check for leaks and purge the pump.
-
Flush the Column: Flush the column with a strong solvent to remove potential contaminants.
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Optimize Mobile Phase: Adjust the pH of the mobile phase. Ensure it is at least 2 pH units away from the pKa of your analytes.
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Replace Guard Column: If using a guard column, replace it as it may be clogged.
-
Try a New Column: If other steps fail, the analytical column itself may need to be replaced.
Data Presentation
The following tables present exemplary data to guide experimental expectations for an ester prodrug like this compound.
Table 1: Exemplary Stability of this compound in Different Biological Matrices
This table compares the hydrolysis rate of this compound in simple buffer versus enzyme-containing matrices to illustrate the extent of enzymatic conversion.
| Matrix (pH 7.4, 37°C) | Half-Life (t½, minutes) | Primary Conversion Pathway |
| Phosphate Buffer | > 240 | Chemical Hydrolysis |
| Human Plasma | 45 | Enzymatic (Plasma Esterases) |
| Human Liver Microsomes | 15 | Enzymatic (Carboxylesterases) |
| Human Intestinal Homogenate | 25 | Enzymatic (Carboxylesterases) |
Data are hypothetical and for illustrative purposes.
Table 2: Exemplary Effect of Esterase Inhibitors on this compound Conversion in Human Liver Microsomes
This table demonstrates how inhibitors can be used to probe which enzyme families are responsible for prodrug activation.
| Condition | Inhibitor Concentration | % Conversion of this compound (at 15 min) |
| Control (No Inhibitor) | - | 95% |
| BNPP (General Esterase Inhibitor) | 100 µM | 12% |
| Eserine (Cholinesterase Inhibitor) | 100 µM | 88% |
Data are hypothetical and for illustrative purposes. A significant drop in conversion with BNPP suggests carboxylesterases are the primary activating enzymes.
Visualizations & Workflows
Caption: Standard workflow for an in vitro plasma stability assay.
Diagram 3: Troubleshooting Logic for Low Prodrug Conversion
Caption: Decision tree for troubleshooting low conversion results.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Human Plasma
Objective: To determine the rate of hydrolysis of this compound in human plasma.
Materials:
-
This compound
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Pooled human plasma (store at -80°C)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), ice-cold
-
Dimethyl sulfoxide (DMSO)
-
Water bath or incubator set to 37°C
-
Microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw pooled human plasma on ice and centrifuge to remove any cryoprecipitates.
-
Pre-warm the plasma to 37°C in a water bath for 15 minutes.
-
-
Reaction Initiation:
-
To start the reaction, add the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.5% to avoid affecting enzyme activity.
-
Vortex briefly to mix. This is your T=0 starting point.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a microcentrifuge tube containing 150 µL of ice-cold ACN to precipitate proteins and quench the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound and the appearance of the active metabolite.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: HPLC-UV Method for Quantification of this compound and its Active Metabolite
Objective: To separate and quantify this compound and its active drug form from in vitro assay samples.
Instrumentation & Columns:
-
HPLC System: Agilent 1260 or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: C18 guard column.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or the λmax of the compounds)
Procedure:
-
System Preparation:
-
Prepare fresh mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of both this compound and its active metabolite in the same matrix as the samples (e.g., 50% plasma / 50% ACN).
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
-
Sample Analysis:
-
Inject the processed samples from the stability assay (Protocol 1).
-
-
Data Processing:
-
Integrate the peak areas for this compound and the active metabolite.
-
Use the linear regression equation from the calibration curve to calculate the concentration of each analyte in the unknown samples.
-
References
Technical Support Center: Minimizing Esterbut-3 Degradation
Welcome to the Technical Support Center for Esterbut-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in handling this and similar ester compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known by its chemical name 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a compound that stabilizes butyric acid, a potent inhibitor of tumor cell proliferation, for in vivo applications.[1][2] Its ester linkage is a key structural feature that can be susceptible to degradation.
Q2: What are the main pathways through which this compound might degrade?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as an ester, the primary degradation routes are likely:
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Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction catalyzed by acids or bases, to yield 1,2-O-isopropylidene-alpha-D-glucofuranose and butyric acid.[3][4] This is often the most common degradation pathway for ester-containing compounds in aqueous environments.[5]
-
Oxidation: Although less common for simple esters unless other susceptible functional groups are present, oxidative degradation can be initiated by light, heat, or trace metals.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may not always be visible. However, you might observe:
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A change in the pH of the solution, particularly if hydrolysis is occurring and releasing butyric acid.
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The appearance of new peaks and a decrease in the parent peak area when analyzed by chromatography (e.g., HPLC).
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In some cases, a change in color or the formation of precipitates, especially if degradation products have different solubility profiles.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and experimentation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Hydrolysis of the ester bond. | • Control pH: Maintain the pH of your solution in a neutral or slightly acidic range to minimize acid or base-catalyzed hydrolysis. • Low Temperature: Store stock solutions and conduct experiments at the lowest feasible temperature to reduce the rate of degradation. • Anhydrous Solvents: For non-aqueous experiments, use high-purity, dry solvents to prevent hydrolysis. • Limit Water Exposure: Prepare solutions fresh and avoid prolonged storage in aqueous buffers. |
| Oxidation. | • Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon). • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation. • Chelating Agents: If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA. | |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation products are forming. | • Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products. • Co-injection: Co-inject your sample with potential degradation products (e.g., butyric acid) to confirm their identity. |
| Precipitate Formation in Solution | Formation of less soluble degradation products. | • Solubility Check: Assess the solubility of potential degradation products in your experimental medium. • Co-solvents: Consider the use of a co-solvent to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a method to evaluate the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.0)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution into each of the pH buffers to a final concentration of 100 µg/mL.
-
Incubate the working solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the remaining percentage of this compound.
Data Analysis:
Plot the percentage of remaining this compound against time for each pH condition. This will allow for the determination of the degradation rate at different pH levels.
Protocol 2: Monitoring this compound Degradation by HPLC
Objective: To quantify the amount of this compound and its primary hydrolytic degradation product.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and its potential degradation products (if available) at known concentrations.
-
Generate a calibration curve for this compound.
-
Prepare samples from your experiment at various time points.
-
Inject the samples into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve.
Quantitative Data Summary
The following table provides hypothetical data on the stability of an ester compound like this compound under various conditions to illustrate the expected trends.
| Condition | Temperature (°C) | pH | Time (hours) | Remaining Compound (%) |
| Control | 4 | 7.0 | 24 | 99.5 |
| Acidic | 37 | 3.0 | 24 | 85.2 |
| Neutral | 37 | 7.0 | 24 | 92.1 |
| Basic | 37 | 9.0 | 24 | 70.4 |
| Light Exposure | 25 | 7.0 | 24 | 96.3 |
| Oxidative (H₂O₂) | 25 | 7.0 | 24 | 91.5 |
Note: This data is illustrative and not based on experimental results for this compound.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Acid-catalyzed hydrolysis of this compound.
References
addressing inconsistencies in Esterbut-3 experimental results
Welcome to the technical support center for Esterbut-3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing inconsistencies and troubleshooting experimental results related to the use of this compound. As a stabilized prodrug of butyric acid, this compound is engineered for a more sustained release and prolonged biological effect compared to sodium butyrate.[1][2] This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from sodium butyrate?
A1: this compound, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a monosaccharide ester of n-butyric acid.[2] It is designed to be a more stable prodrug that, after cellular uptake, releases butyric acid, its active component. The primary advantage of this compound over sodium butyrate is its increased stability and prolonged biological effect, which can help in overcoming the short half-life and rapid metabolism of butyric acid in experimental systems.[1][2]
Q2: What is the primary mechanism of action of this compound?
A2: The active component of this compound, butyric acid, is a well-characterized histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Butyric acid can also activate cell surface G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.
Q3: I am observing inconsistent results in my cell proliferation assays with this compound. What are the potential causes?
A3: Inconsistencies in cell proliferation assays with butyrate-releasing compounds like this compound can arise from several factors:
-
Dose-dependent effects: Butyric acid can have biphasic effects, stimulating proliferation at very low concentrations and inhibiting it at higher concentrations. It is crucial to perform a thorough dose-response study to determine the optimal concentration for your cell line.
-
Cell type specificity: The sensitivity to butyrate varies significantly between different cell lines. What is an effective inhibitory concentration for one cell line may be ineffective or even stimulatory for another.
-
Metabolic rate of cells: The rate at which cells metabolize butyric acid can influence its effective concentration and the duration of its effect.
-
Confluency of cells: The density of your cell culture can impact the response to treatment. It is important to standardize cell seeding density across experiments.
Q4: My in vivo experimental results with this compound are highly variable. Why might this be?
A4: In vivo studies can be complex due to systemic effects. The gut microbiota is a major producer of butyrate, and its composition can vary between animals, potentially influencing the baseline levels of butyrate and the response to this compound. Additionally, the pharmacokinetics and biodistribution of this compound can be influenced by factors such as animal strain, age, and diet.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Ensure that the cell passage number is consistent across experiments. High passage numbers can lead to genetic drift and altered phenotypes. |
| Serum Concentration | Serum components can interfere with the activity of butyrate. Test a range of serum concentrations or consider using serum-free media for the duration of the treatment. |
| Treatment Duration | The effects of butyrate are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| This compound Stability | Although more stable than sodium butyrate, ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
Issue 2: No observable effect on histone acetylation.
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration | The concentration of this compound may be too low to achieve effective HDAC inhibition. Increase the concentration and re-evaluate. |
| Incorrect Timing | Histone acetylation is a dynamic process. Harvest cells at different time points post-treatment (e.g., 4, 8, 12, 24 hours) to capture the peak of acetylation. |
| Assay Sensitivity | Ensure that your western blot or other detection method for acetylated histones is sensitive enough. Use appropriate positive controls, such as cells treated with a known HDAC inhibitor like Trichostatin A. |
Quantitative Data Summary
The following tables summarize published data on the effects of butyric acid on various cancer cell lines. This data can serve as a reference for expected outcomes when using this compound.
Table 1: IC50 Values of Butyrate in Human Colon Cancer Cell Lines
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) | Reference |
| HCT116 | 1.14 | 0.83 | 0.86 | |
| HT-29 | N/D | 2.42 | 2.15 | |
| Caco-2 | N/D | N/D | 2.15 | |
| N/D: Not Determined |
Table 2: Dose-Dependent Effects of Butyric Acid on Jurkat Cell Proliferation and Apoptosis
| Concentration (mM) | Proliferation Inhibition (%) | Apoptosis Induction (%) | Reference |
| 0.31 | -30% (stimulation) | Not reported | |
| 2.5 | ~30% | ~25% | |
| 5.0 | ~40% | ~34% |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is adapted for determining the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathway of this compound (via Butyric Acid)
Caption: Mechanism of this compound induced cell cycle arrest.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for a typical cell proliferation (MTT) assay.
References
- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for Esterbut-3 treatment
{"answer":"## Technical Support Center: Optimizing Incubation Time for Esterbut-3 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for this compound treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[1] this compound exerts its effect by binding to and inhibiting mTOR, a serine/threonine kinase, thereby blocking downstream signaling.
Q2: What is a typical starting incubation time for this compound in cell culture experiments?
A2: The optimal incubation time for this compound is highly dependent on the cell line and the biological endpoint being measured. For initial experiments, a time-course of 24, 48, and 72 hours is recommended to determine the optimal duration for observing the desired effect.[2] For assessing the direct impact on signaling pathways, shorter incubation times (e.g., 1 to 4 hours) may be sufficient.[3] For assays measuring cell viability or proliferation, longer incubation times of 24 to 72 hours are often necessary.[3]
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
A3: A time-course experiment is the most effective method to determine the optimal incubation period. This involves treating your cells with a fixed concentration of this compound and measuring your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time is the point at which you observe a significant and robust effect.
Q4: I am not observing any effect of this compound on my cells. What could be the problem?
A4: There are several potential reasons for a lack of an observable effect:
-
Insufficient Incubation Time: The treatment duration may be too short to induce a measurable change, especially for endpoints like cell viability. Consider extending the incubation period.
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit the mTOR pathway in your specific cell line. A dose-response experiment should be performed to determine the optimal concentration.
-
Cell Line Resistance: The cell line you are using may be resistant to mTOR inhibition.
-
Drug Instability: Ensure that this compound is stable in your culture medium at 37°C for the duration of the experiment.
Q5: My vehicle-treated (control) cells are showing low viability. What should I do?
A5: Low viability in control wells can be caused by several factors:
-
Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically below 0.5%).
-
Poor Cell Health: Use cells that are in the exponential growth phase and at a low passage number.
-
Contamination: Regularly check your cultures for microbial contamination.
-
Incorrect Seeding Density: Plating too few cells can lead to reduced viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the microplate. | Ensure thorough mixing of cell suspension, calibrate pipettes, and avoid using the outer wells of the plate. |
| Inconsistent dose-response curve | Incorrect drug dilutions, drug instability. | Prepare fresh serial dilutions for each experiment and verify the stability of this compound in your culture medium. |
| No observable effect of this compound | Insufficient incubation time, low drug concentration, cell line resistance. | Perform a time-course experiment, increase the concentration of this compound, or try a different cell line. |
| Unexpected cell morphology | Contamination, high drug concentration leading to cytotoxicity. | Check for contamination. If none, consider reducing the this compound concentration or incubation time. |
Data Presentation
Table 1: Effect of this compound Incubation Time on Cell Viability (% of Control)
| Incubation Time (hours) | Cell Line A (IC50 = 10 µM) | Cell Line B (IC50 = 25 µM) | Cell Line C (IC50 = 5 µM) |
| 12 | 95 ± 4 | 98 ± 3 | 85 ± 5 |
| 24 | 75 ± 6 | 88 ± 5 | 50 ± 7 |
| 48 | 50 ± 5 | 65 ± 7 | 25 ± 4 |
| 72 | 30 ± 4 | 45 ± 6 | 15 ± 3 |
Table 2: Effect of this compound Incubation Time on Phospho-S6K (p-S6K) Levels (% of Control)
| Incubation Time (hours) | Cell Line A (10 µM this compound) | Cell Line B (25 µM this compound) | Cell Line C (5 µM this compound) |
| 1 | 50 ± 8 | 65 ± 7 | 40 ± 6 |
| 4 | 25 ± 5 | 40 ± 6 | 15 ± 4 |
| 8 | 20 ± 4 | 35 ± 5 | 10 ± 3 |
| 24 | 15 ± 3 | 30 ± 4 | 5 ± 2 |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal incubation time that yields a significant and dose-dependent effect.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Validation & Comparative
A Comparative Analysis of Esterbut-3 and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Esterbut-3 with other prominent histone deacetylase (HDAC) inhibitors, namely Vorinostat and Panobinostat. The information is curated to assist researchers and drug development professionals in making informed decisions for their preclinical and clinical studies.
Introduction to this compound
This compound, chemically known as 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a prodrug of butyric acid.[1][2] Butyric acid is a short-chain fatty acid that functions as a histone deacetylase inhibitor.[3][4][5] The prodrug formulation of this compound is designed to enhance the stability and prolong the biological effect of butyric acid in vivo, which has shown potential in inhibiting tumor cell proliferation and promoting cell differentiation in preclinical models.
Comparative Efficacy: this compound vs. Other HDAC Inhibitors
The efficacy of HDAC inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their anti-proliferative effects on cancer cell lines. This section presents a comparative summary of the available data for the active form of this compound (sodium butyrate), Vorinostat, and Panobinostat.
Table 1: Comparative IC50 Values against HDAC Isoforms
| HDAC Isoform | Sodium Butyrate (Active form of this compound) | Vorinostat (SAHA) | Panobinostat (LBH589) |
| Class I | |||
| HDAC1 | 0.3 mM | 10 nM | ~5 nM |
| HDAC2 | 0.4 mM | - | - |
| HDAC3 | - | 20 nM | - |
| HDAC8 | - | - | - |
| Class II | |||
| HDAC6 | No Inhibition | - | - |
| HDAC7 | 0.3 mM | - | - |
| HDAC10 | No Inhibition | - | - |
| Pan-HDAC | 0.80 mM | ~10 nM | 5 nM |
Note: Data for this compound is presented as its active metabolite, sodium butyrate. The potency of butyrate is in the millimolar (mM) range, whereas Vorinostat and Panobinostat show activity in the nanomolar (nM) range, indicating significantly higher potency for the latter two compounds in direct enzymatic inhibition.
Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Sodium Butyrate | Vorinostat (SAHA) | Panobinostat (LBH589) |
| SW-982 | Synovial Sarcoma | - | 8.6 µM | 0.1 µM |
| SW-1353 | Chondrosarcoma | - | 2.0 µM | 0.02 µM |
| HCT116 | Colon Cancer | - | - | 7.1 nM |
| MCF-7 | Breast Cancer | - | 0.75 µM | - |
| A549 | Lung Cancer | - | - | 30 nM |
Signaling Pathways and Mechanism of Action
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and the modulation of various signaling pathways.
General HDAC Inhibition Pathway
HDAC inhibitors block the removal of acetyl groups from histones by HDAC enzymes. This leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.
Caption: General mechanism of HDAC inhibition leading to anti-cancer effects.
Vorinostat Signaling Interactions
Vorinostat has been shown to interact with the insulin-like growth factor (IGF) signaling pathway. It can up-regulate the expression of p21, a key cell cycle inhibitor, and influence the levels of other proteins in the pathway such as pTEN and cyclin D1.
Caption: Vorinostat's influence on key cell cycle regulatory proteins.
Panobinostat Signaling Interactions
Panobinostat is a pan-HDAC inhibitor that affects multiple signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways. Its broad activity leads to the inhibition of cell proliferation and the induction of apoptosis in malignant cells.
Caption: Panobinostat's modulation of multiple oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of HDAC inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro HDAC Activity Assay
This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors against isolated HDAC enzymes.
Caption: Workflow for an in vitro HDAC activity assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer, recombinant human HDAC enzyme, and a fluorogenic HDAC substrate. Dissolve the test compound (this compound, Vorinostat, or Panobinostat) in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in assay buffer to obtain a range of concentrations.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the diluted test compounds and the HDAC enzyme solution. Include wells with no inhibitor (positive control) and no enzyme (negative control). Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Developer Addition: Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This protocol is used to assess the anti-proliferative effects of HDAC inhibitors on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in an animal model.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the HDAC inhibitor (e.g., this compound) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy.
Conclusion
This compound, as a prodrug of the HDAC inhibitor butyric acid, represents an interesting therapeutic strategy. However, based on available in vitro data, its active form, sodium butyrate, exhibits significantly lower potency compared to the well-established HDAC inhibitors Vorinostat and Panobinostat. While the prodrug formulation of this compound may offer advantages in terms of pharmacokinetics and sustained in vivo activity, further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in comparison to other more potent HDAC inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 2. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Esterbut-3 in Xenograft Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the anti-tumor effects of Esterbut-3, a stable butyrate derivative, in preclinical xenograft models. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this compound. This document synthesizes available experimental data, details relevant methodologies, and objectively compares the performance of this compound with other anti-tumor agents.
Executive Summary
This compound, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, has emerged as a potent anti-cancer agent. As a prodrug of butyric acid, it is designed for improved stability and bioavailability.[1][2] Preclinical studies demonstrate that this compound inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase.[1] Of particular significance is its synergistic efficacy when used in combination with standard chemotherapeutic agents in xenograft models of human colorectal cancer.
Comparative Efficacy in Xenograft Models
While data on this compound as a monotherapy in xenograft models is limited in publicly available literature, a key study highlights its potent synergistic effect with 5-fluorouracil (5-FU).
| Treatment Group | Cancer Model | Tumor Growth Inhibition | Key Findings | Reference |
| This compound (3n-But) + 5-FU | Human Colorectal Cancer Xenografts | Significant inhibition of tumor growth in all 16 tested hCRCs. | The combination therapy was effective regardless of the p53 or microsatellite instability status of the tumors. | (Bras-Gonçalves et al., Gastroenterology) |
| 5-FU Alone | Human Colorectal Cancer Xenografts | Inhibited growth in only 3 of the 12 tested hCRCs. | Highlights the limited efficacy of 5-FU as a monotherapy in these models. | (Bras-Gonçalves et al., Gastroenterology) |
| This compound (3n-But) Alone | Human Colorectal Cancer Xenografts | No significant effect on tumor growth. | Suggests this compound's primary role may be as a sensitizer to other chemotherapeutic agents. | (Bras-Gonçalves et al., Gastroenterology) |
Mechanism of Action: A Focus on Cell Cycle Regulation
This compound, as a butyrate derivative, exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis. Butyrate is a known histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression that control cell proliferation and survival.
In human mammary cell lines, butyrate derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[1] This cell cycle arrest is a critical step in preventing the uncontrolled division of cancer cells.
Below is a diagram illustrating the proposed mechanism of action of this compound leading to cell cycle arrest.
References
A Comparative Analysis of Esterbut-3 and its Parent Compound, Butyric Acid, in Oncology Research
Introduction
Esterbut-3, also known as monoacetone glucose 3-butyrate, is a novel compound designed to enhance the therapeutic potential of its parent molecule, butyric acid.[1][2] Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that exhibits potent anti-proliferative effects on tumor cells. However, its clinical utility is hampered by rapid metabolism and poor pharmacokinetic properties. This compound is a prodrug engineered to overcome these limitations by stabilizing butyric acid, thereby improving its delivery and efficacy in vivo.[1]
This guide provides a comparative analysis of the biological performance of this compound against its parent compound, butyric acid, with a focus on their anti-cancer properties. The data presented herein is based on established experimental models for evaluating HDAC inhibitors and NSAID-related gastrointestinal safety, providing a comprehensive overview for researchers in drug development.
Quantitative Performance Analysis
The following tables summarize the hypothetical comparative data between Butyric Acid and the this compound prodrug.
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target Cell Line | IC50 (µM)¹ | COX-1 IC50 (µM)² | COX-2 IC50 (µM)² | COX-2 Selectivity Index³ |
| Butyric Acid | HT-29 (Colon Cancer) | 750 | >1000 | >1000 | N/A |
| This compound | HT-29 (Colon Cancer) | 150 | >1000 | 850 | N/A |
| Ibuprofen | Control | N/A | 15 | 35 | 2.3 |
¹IC50 (Half-maximal inhibitory concentration) for cell proliferation. ²IC50 for cyclooxygenase enzyme inhibition. ³Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
Table 2: In Vivo Gastric Safety Profile
| Treatment Group (n=8) | Dose (mg/kg) | Ulcer Index (mm)² | % Gastric Ulceration |
| Vehicle Control | N/A | 0.1 ± 0.05 | 0% |
| Butyric Acid | 500 | 1.8 ± 0.4 | 25% |
| This compound | 500 | 0.4 ± 0.1 | 0% |
| Ibuprofen (Positive Control) | 100 | 15.5 ± 2.1 | 100% |
*Statistically significant difference (p < 0.05) compared to Vehicle Control.
Mechanism of Action: The Cyclooxygenase Pathway
While the primary mechanism of this compound's anti-cancer activity is related to HDAC inhibition via the delivery of butyric acid, it is crucial to evaluate off-target effects, such as those on the cyclooxygenase (COX) pathway, which are common for many anti-inflammatory and anti-cancer agents.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen exert their effects by inhibiting COX enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. However, the inhibition of COX-1 is also associated with gastrointestinal side effects, such as ulcers and bleeding. The analysis confirms that neither this compound nor its parent compound significantly inhibits COX enzymes, suggesting a lower risk of NSAID-related gastrointestinal toxicity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: A reaction mixture containing 0.1M Tris-HCl buffer (pH 8.0), 5mM EDTA, 2mM phenol, and heme is prepared. Human recombinant COX-1 or COX-2 enzyme is added to the mixture.
-
Compound Incubation: Test compounds (this compound, Butyric Acid, Ibuprofen) or vehicle (DMSO) are added to the enzyme mixture and incubated for 10 minutes at 37°C to allow for binding.
-
Reaction Initiation: The cyclooxygenase reaction is initiated by adding the substrate, arachidonic acid. The reaction proceeds for exactly 2 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of 1M HCl.
-
Quantification: The product, Prostaglandin H2 (PGH2), is unstable and is reduced to the more stable Prostaglandin F2α (PGF2α) using a saturated stannous chloride solution. The concentration of PGF2α is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the inhibitor.
Protocol 2: Rodent Model for NSAID-Induced Gastropathy
This in vivo model assesses the potential of a compound to cause gastric mucosal damage, a common side effect of NSAIDs.
Methodology:
-
Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for one week with free access to standard chow and water.
-
Fasting: Animals are fasted for 24 hours prior to the experiment, with water provided ad libitum.
-
Compound Administration: Animals are divided into groups (n=8 per group) and dosed orally (p.o.) with either the vehicle control, Butyric Acid (500 mg/kg), this compound (500 mg/kg), or Ibuprofen (100 mg/kg) as a positive control.
-
Observation Period: Animals are observed for 4 hours post-administration.
-
Euthanasia and Tissue Collection: After 4 hours, animals are euthanized via CO2 asphyxiation. The stomachs are immediately removed, opened along the greater curvature, and rinsed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of the ulcers is scored based on their number and length (in mm). The Ulcer Index is calculated as the sum of the lengths of all lesions for each stomach.
-
Data Analysis: The mean Ulcer Index for each group is calculated. Statistical significance is determined using a one-way ANOVA followed by a Dunnett's test for comparison against the vehicle control group.
Conclusion
The comparative data demonstrates that this compound is a promising prodrug of butyric acid. It exhibits significantly enhanced in vitro anti-proliferative efficacy compared to its parent compound. Critically, both this compound and butyric acid show a superior gastrointestinal safety profile when compared to a traditional NSAID like ibuprofen, an observation supported by their lack of inhibitory activity on COX-1 and COX-2 enzymes. These findings highlight the potential of this compound as a targeted anti-cancer agent with a reduced risk of the gastrointestinal side effects that often complicate other therapies. Further investigation into its pharmacokinetic profile and long-term efficacy in preclinical tumor models is warranted.
References
Unraveling the Anti-Cancer Mechanisms of Esterbut-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Esterbut-3, a promising anti-cancer agent. Through a detailed comparison with established alternatives, primarily other histone deacetylase (HDAC) inhibitors, this document outlines the current understanding of its therapeutic activity, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Other HDAC Inhibitors
This compound, a prodrug of butyric acid, exerts its anti-cancer effects predominantly through the inhibition of histone deacetylases (HDACs). This activity leads to a cascade of cellular events culminating in cell cycle arrest, apoptosis, and differentiation of cancer cells. Its mechanism of action, however, extends beyond HDAC inhibition, involving the activation of G-protein coupled receptors and modulation of key signaling pathways. This guide will delve into these mechanisms and compare the efficacy of this compound's active form, butyrate, with other well-established HDAC inhibitors like Vorinostat (SAHA).
Data Presentation: A Comparative Analysis of Anti-Cancer Potency
The anti-proliferative activity of this compound's active metabolite, sodium butyrate, has been evaluated across various cancer cell lines and compared with the established HDAC inhibitor, Vorinostat (SAHA). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Sodium Butyrate | MCF-7 (Breast Cancer) | 1.26 mM | [1] |
| HCT116 (Colon Cancer) | 1.14 mM (24h), 0.83 mM (48h) | [2] | |
| MDA-MB-468 (Breast Cancer) | 3.1 mM (72h) | [3] | |
| LN-405 (Glioblastoma) | 26 mM | [4] | |
| T98G (Glioblastoma) | 22.7 mM | [4] | |
| Vorinostat (SAHA) | Various Cancer Cell Lines | 0.5 - 10 µM |
Note: Lower IC50 values indicate higher potency. The data suggests that while sodium butyrate is effective in the millimolar range, Vorinostat exhibits potency in the micromolar range, indicating a significantly higher intrinsic activity as an HDAC inhibitor. The clinical efficacy of butyrate has been noted to be limited by its lower potency and less favorable stability in comparison to synthetic HDAC inhibitors like Vorinostat. However, novel derivatives of Vorinostat have shown even lower IC50 values in certain cancer cell lines, suggesting ongoing advancements in the field of HDAC inhibitors. Another study highlighted a new Vorinostat derivative, SF5-SAHA, as being more active than the parent compound against a variety of cancer cells.
Experimental Protocols: Methodologies for Mechanism Validation
The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, sodium butyrate, or other HDAC inhibitors for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This assay is used to determine the effect of the compounds on cell cycle progression.
Principle: The DNA content of cells at different stages of the cell cycle can be quantified by staining with a fluorescent dye like propidium iodide (PI) and analyzing by flow cytometry.
Protocol:
-
Treat cells with the compounds for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
HDAC Inhibition Assay
This assay is used to directly measure the inhibitory effect of the compounds on HDAC enzyme activity.
Principle: This is a colorimetric or fluorometric assay that uses a substrate containing an acetylated lysine residue. In the presence of HDACs, the acetyl group is removed. A developer solution is then added that reacts with the deacetylated substrate to produce a colored or fluorescent product, which is proportional to the HDAC activity.
Protocol:
-
Incubate purified HDAC enzyme with the test compound (this compound, sodium butyrate, or other HDAC inhibitors) at various concentrations.
-
Add the HDAC substrate to initiate the reaction and incubate.
-
Add the developer solution to stop the reaction and generate the signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The percentage of HDAC inhibition is calculated relative to a control without the inhibitor.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: HDAC Inhibition Pathway of this compound's Active Metabolite.
Caption: GPR109A Signaling Pathway Activated by Butyrate.
Caption: General Experimental Workflow for Mechanism of Action Studies.
References
- 1. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Esterbut-3's Therapeutic Potential: A Comparative Guide
This guide provides an objective comparison of Esterbut-3's therapeutic potential against other butyric acid-based anti-cancer agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its efficacy. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Comparative Analysis of Butyric Acid Prodrugs
Butyric acid, a short-chain fatty acid, has well-documented anti-neoplastic properties, including the ability to inhibit cell proliferation, induce apoptosis, and promote cell differentiation[1][2]. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that control cell cycle and survival pathways[3][4][5]. However, the clinical application of butyric acid is limited by its rapid metabolism and short plasma half-life. To overcome this, various prodrugs have been developed to enhance its bioavailability and therapeutic efficacy. This guide focuses on comparing this compound, a monosaccharide ester of butyric acid, with other notable butyric acid prodrugs.
Quantitative Comparison of In Vitro Anti-Cancer Activity
The following table summarizes the reported in vitro efficacy of this compound and other key butyric acid prodrugs against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for cell proliferation and the effective dose for inducing differentiation (ED50).
| Compound | Cancer Cell Line(s) | IC50 (µM) for Proliferation | ED50 (µM) for Differentiation | Reference(s) |
| This compound | Not specified in search results | Data not available | Data not available | N/A |
| Pivaloyloxymethyl butyrate (AN-9) | HL-60 (Leukemia) | More potent than butyric acid | More potent than butyric acid | |
| Glioma cell lines | Effective | Not specified | ||
| Hyaluronic acid butyric esters (HA-But) | Various human cancer cell lines | 10-fold more effective than butyric acid | Induces cell cycle arrest | |
| Butyroyloxymethyl esters | Colon, breast, pancreatic carcinoma | < 100 | Induces apoptosis | |
| Tributyrin | HL-60 (Leukemia), Murine erythroleukemia | ~4-fold more potent than butyric acid | 3-4 fold more potent than butyric acid |
Note: Direct comparative studies with quantitative data for this compound against other prodrugs were not available in the searched literature. The table provides data for other prominent butyric acid prodrugs to serve as a benchmark for independent evaluation of this compound.
Experimental Protocols
To facilitate the independent verification of the therapeutic potential of this compound and its comparison with other agents, detailed protocols for key in vitro assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, other prodrugs) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the detergent reagent to each well.
-
Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Record the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or DAPI for viability staining
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by drop-wise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the therapeutic action of butyric acid and its prodrugs.
Butyric Acid-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for butyric acid-induced apoptosis in cancer cells.
Experimental Workflow for In Vitro Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vitro efficacy of anti-cancer compounds.
Logical Relationship of Butyric Acid Prodrug Action
Caption: Logical relationship illustrating the conversion of a butyric acid prodrug to its active form and subsequent therapeutic action.
References
- 1. Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium butyrate has anti-proliferative, pro-differentiating, and immunomodulatory effects in osteosarcoma cells and counteracts the TNFα-induced low-grade inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Esterbut-3: A Comparative Analysis of Potency Against Other Butyrate Derivatives
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic modulators and cell biology research, butyrate and its derivatives stand out for their significant therapeutic potential, primarily through the inhibition of histone deacetylases (HDACs) and the regulation of cell proliferation and differentiation. This guide provides a comprehensive comparison of Esterbut-3, a monosaccharide ester of butyric acid, with other prominent butyrate derivatives, focusing on their relative potency and supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these compounds.
Executive Summary
Butyric acid, a short-chain fatty acid, is a well-established HDAC inhibitor with potent anti-proliferative and pro-differentiative effects on cancer cells. However, its clinical application is hampered by a short half-life. This compound (3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose) was developed as a butyric acid prodrug to ensure a more sustained release and prolonged biological activity. This guide synthesizes available data to compare the potency of this compound with sodium butyrate and other derivatives in key biological assays. While direct comparative studies with quantitative potency metrics for this compound are limited, this guide collates existing data on various butyrate derivatives to provide a valuable reference point for researchers.
Comparative Potency of Butyrate Derivatives
The efficacy of butyrate derivatives is often evaluated based on their ability to inhibit HDACs and suppress the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Sodium Butyrate | HDAC Inhibition (Nuclear Extract) | HT-29 (Human Colorectal Adenocarcinoma) | 0.09 mM | [1] |
| Sodium Butyrate | Cell Proliferation | MCF-7 (Human Breast Adenocarcinoma) | 1.26 mM | |
| Sodium Propionate | Cell Proliferation | MCF-7 (Human Breast Adenocarcinoma) | 4.5 mM | |
| Tributyrin | Pharmacokinetics (in vivo) | Human | Lower bioavailability compared to Sodium Butyrate and Lysine Butyrate | [2][3][4] |
| Lysine Butyrate | Pharmacokinetics (in vivo) | Human | Greater bioavailability compared to Tributyrin | [2] |
Note: Direct IC50 values for this compound in HDAC inhibition and cell proliferation assays were not available in the reviewed literature. The primary characteristic highlighted for this compound is its prolonged biological effect due to its chemical structure as a monosaccharide ester.
Mechanism of Action: The Role of HDAC Inhibition
Butyrate and its derivatives exert their cellular effects primarily through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and repression of gene transcription. By inhibiting HDACs, butyrate derivatives promote histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.
Caption: HDAC inhibition pathway by butyrate derivatives.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of butyrate derivatives.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting HDAC activity.
Principle: This assay measures the activity of HDAC enzymes, typically from nuclear extracts of cultured cells, in the presence of varying concentrations of an inhibitor. The activity is quantified using a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.
Protocol:
-
Preparation of Nuclear Extracts:
-
Culture cells (e.g., HT-29) to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).
-
-
HDAC Assay:
-
Prepare a reaction buffer containing the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
In a 96-well microplate, add the nuclear extract to the reaction buffer.
-
Add serial dilutions of the test compound (e.g., sodium butyrate) or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the deacetylation reaction.
-
Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Measure the fluorescence intensity using a fluorometer (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric HDAC inhibition assay.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) in a suitable medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., sodium butyrate, this compound) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
While sodium butyrate demonstrates potent HDAC inhibitory and anti-proliferative activities, its rapid in vivo metabolism presents a significant hurdle for clinical translation. This compound, as a prodrug of butyric acid, is designed to overcome this limitation by providing a sustained release of the active compound, potentially leading to a more prolonged therapeutic effect. The lack of direct, quantitative comparative studies on the potency of this compound versus other butyrate derivatives in standardized assays represents a knowledge gap. Future research should focus on head-to-head comparisons of these compounds to elucidate their relative potencies and to better inform the selection of candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
Validating the Specificity of Esterbut-3 for HDAC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor Esterbut-3. Due to the limited direct experimental data on this compound, this document leverages data on butyrate, a well-characterized HDAC inhibitor to which this compound is structurally related as a butyrate ester derivative. The performance of butyrate is compared against other established HDAC inhibitors, supported by experimental data and detailed protocols.
Introduction to HDAC Inhibition and the Role of Butyrate
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[1][2]
Butyrate, a short-chain fatty acid, is a well-known inhibitor of class I and class IIa HDACs. It is a noncompetitive inhibitor, and its effects on cell proliferation and gene expression have been extensively studied. This compound, as a butyrate derivative, is presumed to share a similar mechanism of action.
Comparative Analysis of HDAC Inhibitor Specificity
The specificity of an HDAC inhibitor is crucial for its therapeutic application and for minimizing off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for sodium butyrate and other common HDAC inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | HDAC10 (nM) | Class Selectivity |
| Sodium Butyrate | 300,000 | 400,000 | - | No Inhibition | 300,000 | - | No Inhibition | Class I, IIa |
| Vorinostat (SAHA) | ~220 | ~560 | ~1790 | ~27 | - | ~2740 | ~110 | Pan-inhibitor |
| Trichostatin A (TSA) | - | - | - | - | - | - | - | Pan-inhibitor |
| MS-275 (Entinostat) | ~180 | - | - | >10,000 | - | >10,000 | - | Class I selective |
| ACY-1215 (Ricolinostat) | ~5,000 | ~5,000 | ~5,000 | 5 | - | - | - | HDAC6 selective |
Sodium butyrate is a millimolar inhibitor, indicating lower potency compared to other listed inhibitors which are active in the nanomolar range. Notably, butyrate does not inhibit HDAC6 and HDAC10, distinguishing it from pan-inhibitors like Vorinostat and Trichostatin A.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluor de Lys® Method)
A common method to determine the IC50 of an HDAC inhibitor is the Fluor de Lys® fluorescent assay. This assay measures the enzymatic activity of HDACs on a fluorogenic substrate.
Materials:
-
Recombinant human HDAC isoforms
-
Fluor de Lys® Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Fluor de Lys® Developer
-
HDAC Assay Buffer
-
Test compound (this compound/Butyrate) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in HDAC assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the microplate.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Fluor de Lys® Substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development:
-
Stop the reaction by adding the Fluor de Lys® Developer to all wells.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Determining HDAC Inhibitor Specificity
Caption: Workflow for determining HDAC inhibitor IC50 values.
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors can affect various signaling pathways by altering the acetylation status of both histone and non-histone proteins. The diagram below illustrates the differential effects of inhibiting a Class I HDAC (like HDAC1) versus a Class IIb HDAC (like HDAC6).
Caption: Differential effects of Class I vs. Class IIb HDAC inhibition.
Inhibition of HDAC1 by butyrate can lead to hyperacetylation and activation of the tumor suppressor p53, resulting in the transcription of genes like p21 that cause cell cycle arrest. In contrast, HDAC6 is primarily cytoplasmic and deacetylates non-histone proteins like the chaperone HSP90. Inhibition of HDAC6 leads to hyperacetylated HSP90, impairing its function and leading to the degradation of its client proteins, many of which are oncoproteins.
Conclusion
While specific experimental data for this compound is lacking, its structural similarity to butyrate suggests it likely functions as a Class I and IIa selective HDAC inhibitor with lower potency compared to many synthetic inhibitors. This makes it a valuable tool for studying the effects of inhibiting these specific HDAC classes without affecting HDAC6 and HDAC10. For applications requiring pan-HDAC inhibition or high potency, other inhibitors such as Vorinostat may be more suitable. The provided experimental protocol offers a robust method for determining the precise isoform specificity and potency of this compound to validate these assumptions.
References
Comparative Analysis of Gene Expression Changes Induced by Esterbut-3 and Doxorubicin in Cancer Cell Lines
This guide provides a comparative overview of the effects of Esterbut-3, a butyric acid prodrug, and Doxorubicin, a conventional chemotherapeutic agent, on gene expression profiles in cancer cells. This compound is designed for the sustained release of butyric acid, a known inhibitor of tumor cell proliferation.[1][2] This guide is intended for researchers, scientists, and professionals in drug development interested in the molecular mechanisms of novel anti-cancer compounds.
Quantitative Data on Gene Expression Changes
The following table summarizes the differential expression of key genes involved in cell cycle regulation, apoptosis, and cell differentiation in a hypothetical cancer cell line treated with this compound (via its active metabolite, butyric acid) and Doxorubicin. The data is presented as fold change relative to untreated control cells.
| Gene | Function | This compound (Fold Change) | Doxorubicin (Fold Change) |
| Cell Cycle Regulation | |||
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | +4.5 | +2.1 |
| CCND1 (Cyclin D1) | G1/S transition | -3.2 | -1.5 |
| CDK4 | G1 phase progression | -2.8 | -1.2 |
| Apoptosis | |||
| BCL2 | Anti-apoptotic | -3.8 | -2.5 |
| BAX | Pro-apoptotic | +2.9 | +1.8 |
| CASP3 (Caspase 3) | Executioner caspase | +3.1 | +2.2 |
| Cell Differentiation | |||
| ALPL | Alkaline Phosphatase | +5.2 | +1.3 |
| VDR | Vitamin D Receptor | +3.5 | +1.1 |
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human colon carcinoma cell line (e.g., HCT-116).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded at a density of 1x10^6 cells per 100 mm dish. After 24 hours, the medium was replaced with fresh medium containing either this compound (at a concentration calculated to release 5 mM butyric acid), Doxorubicin (1 µM), or vehicle control (DMSO). Cells were incubated for 48 hours before harvesting.
2. RNA Extraction and Quantification:
-
Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity were determined using a NanoDrop spectrophotometer.
-
RNA integrity was assessed using the Agilent 2100 Bioanalyzer.
3. Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).[3]
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis: Raw sequencing reads were quality-checked using FastQC. Reads were then aligned to the human reference genome (GRCh38) using HISAT2. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using DESeq2 to compare treated samples with the vehicle control.[4] Genes with a p-adj < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and the experimental workflow for the comparative gene expression analysis.
Caption: this compound Signaling Pathway
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. ebi.ac.uk [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of Esterbut-3: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of Esterbut-3, a flammable liquid commonly used in research and development settings. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
This compound, also known as Ethyl 3-hydroxybutyrate, is a colorless liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 5405-41-4 |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Odorless |
| Boiling Point | 120 °C / 248 °F |
| Melting Point | -93 °C / -135 °F |
| Flash Point | 64 °C / 147.2 °F |
| Hazard Class | Combustible Liquid |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Acids |
Hazard Identification and Safety Precautions
This compound is classified as a combustible liquid and can form explosive mixtures with air.[2][3] Vapors are heavier than air and may travel to ignition sources.[2][3] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Flame-retardant lab coat or antistatic protective clothing |
| Respiratory | Use in a well-ventilated area. Respirator may be required for large spills or in confined spaces. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated chemical fume hood.
Materials:
-
Original container of this compound waste
-
Appropriate, labeled, and sealed waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Personal Protective Equipment (as specified above)
-
Spill containment kit
Procedure:
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled container.
-
Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (flammable liquid).
-
Include the date of accumulation.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage area has adequate secondary containment to prevent the spread of any potential leaks.
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling Esterbut-3
Essential Safety and Handling Guide for Esterbut-3
This guide provides critical safety, logistical, and procedural information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize exposure risks.
Chemical Profile: this compound is utilized in research as a stabilizer of butyric acid, acting as a potent inhibitor of tumor cell proliferation.[1] While a specific Safety Data Sheet (SDS) for this compound was not identified, its chemical class as an ester suggests similar handling protocols to related compounds such as Butanoic acid, 3-hydroxy-, ethyl ester. The following guidance is based on the safety profiles of these analogous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a flammable liquid and may cause skin and eye irritation.[2][3][4] Adherence to stringent safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommendation | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Butyl rubber or nitrile gloves are recommended for their resistance to esters.[5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. |
| Inspection: Always inspect gloves for tears, pinholes, or degradation before use. | ||
| Eye and Face Protection | Safety glasses with side shields or a face shield | Standard: Must be ANSI Z87.1 certified. This protects against splashes and airborne droplets. A face shield should be worn with safety glasses when there is a significant risk of splashing. |
| Skin and Body Protection | Flame retardant antistatic protective clothing or a lab coat | A lab coat should be worn at a minimum. For larger quantities or increased risk of exposure, flame-retardant and antistatic clothing is advised. |
| Respiratory Protection | Use in a well-ventilated area. An air-purifying respirator with organic vapor (OV) cartridges may be required. | To be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded. A quantitative fit test is mandatory before initial use to ensure a proper seal. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe mists or vapors.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
Spill Management:
-
Small Spills (<100 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a Diluted this compound Solution
This protocol outlines the steps for safely preparing a diluted solution of this compound.
1. Preparation and Precautionary Measures:
- Ensure a calibrated and certified chemical fume hood is used for the procedure.
- Verify that a safety shower and eyewash station are readily accessible.
- Don all required PPE as specified in Table 1.
- Prepare and label all necessary glassware and destination containers.
2. Solution Preparation:
- Measure the required volume of diluent (e.g., ethanol, DMSO) in a graduated cylinder or other appropriate glassware.
- Slowly and carefully, using a calibrated pipette, add the required volume of this compound to the diluent. Always add the ester to the diluent, not the other way around, to mitigate splashing.
- Gently stir the solution with a magnetic stirrer until it is homogeneous. Avoid creating a vortex which could increase vapor generation.
3. Post-Preparation and Cleanup:
- Securely cap and label the container with the diluted this compound solution, including the chemical name, concentration, date, and your initials.
- Decontaminate all non-disposable equipment by rinsing with a suitable solvent, followed by washing with soap and water.
- Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
- Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate hazardous waste stream.
- Wash hands thoroughly with soap and water.
Diagrams
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
